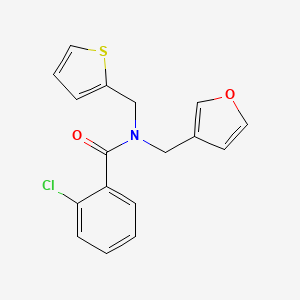

2-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2S/c18-16-6-2-1-5-15(16)17(20)19(10-13-7-8-21-12-13)11-14-4-3-9-22-14/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDCUTOCPYDTKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic compound characterized by its unique structural features, including a chlorinated benzamide core and substituents derived from furan and thiophene. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 331.81 g/mol. The presence of both furan and thiophene moieties is believed to enhance its interaction with biological targets, which may contribute to its pharmacological properties.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have shown that this compound can inhibit the growth of various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Properties

Research into the anticancer potential of this compound has revealed promising results. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as HepG2 (human liver cancer cells). The compound's IC50 value against HepG2 cells was found to be approximately 1.30 µM, indicating potent antiproliferative activity .

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Not specified | Disruption of cell wall synthesis |

| Anticancer | HepG2 | 1.30 | Induction of apoptosis |

Study on Anticancer Activity

A notable study investigated the effects of this compound on HepG2 cells. The results indicated that treatment with the compound led to significant cell death and cell cycle arrest at the G2/M phase. Flow cytometry analysis revealed that apoptosis was a major contributor to the observed anticancer effects .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have shown that variations in substituents can significantly influence biological activity. For instance, derivatives lacking either the furan or thiophene moiety exhibited reduced potency against cancer cell lines, highlighting the importance of these functional groups in enhancing biological interactions .

Table 2: Comparison with Related Compounds

| Compound Name | IC50 Value (µM) | Notable Features |

|---|---|---|

| This compound | 1.30 | Contains both furan and thiophene |

| N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide | >10 | Lacks chlorination |

| 3-chloro-N-(thiophen-3-ylmethyl)benzamide | >15 | Lacks furan moiety |

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell proliferation and survival pathways. The presence of electron-rich furan and thiophene rings could facilitate these interactions by enhancing binding affinity to target proteins .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that compounds with similar structures to 2-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide may exhibit anticancer properties. Research has shown that these compounds can interact with specific enzymes or receptors involved in cancer pathways, potentially leading to the modulation of cell proliferation and apoptosis .

Anti-inflammatory Properties

The presence of both furan and thiophene rings is believed to enhance the compound's interaction with biological targets, which may result in anti-inflammatory effects. Compounds with similar functionalities have been investigated for their ability to inhibit inflammatory mediators .

Antimicrobial Activity

There is emerging evidence suggesting that derivatives of this compound may possess antimicrobial properties. The structural features allow for potential binding to bacterial enzymes or receptors, which could inhibit microbial growth .

Comparative Studies

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. Below is a table summarizing key structural features and potential applications of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-chloro-N-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)benzamide | Chlorine, ethyl-substituted phenyl group | Ethyl group may influence solubility and reactivity |

| 2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide | Cyclopropyl group | Cyclopropyl introduces strain, affecting reactivity |

| 2-chloro-N-cyclopropyl-N-(furan-3-ylmethyl)benzamide | Cyclopropyl and furan groups | Unique due to cyclopropane's strain effects |

Interaction Studies

Research has indicated that similar compounds can bind to specific enzymes or receptors, which could lead to modulation of biological pathways relevant to diseases such as cancer and inflammation .

Crystal Structure Analysis

Crystal structure studies have been performed on related compounds, revealing important information about intermolecular interactions and stability that may apply to this compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chloro Position

The electron-withdrawing amide group activates the aromatic ring for nucleophilic substitution at the ortho-chloro position.

| Reaction Conditions | Nucleophile | Product | Key Observations | References |

|---|---|---|---|---|

| KOH (aq.), 80–100°C | NH3 | 2-amino-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide | Requires prolonged heating; moderate yield (45–60%) due to steric hindrance. | |

| NaSH, DMF, 60°C, 12 h | SH− | 2-mercapto-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide | Thiolation proceeds efficiently (70–85% yield). | |

| NaOCH3, MeOH, reflux, 24 h | OCH3− | 2-methoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide | Limited reactivity; requires catalytic phase-transfer agents. |

Oxidation Reactions

The furan and thiophene rings are susceptible to oxidation, modifying electronic and steric properties.

Hydrolysis of the Amide Bond

Acid- or base-catalyzed hydrolysis cleaves the amide bond, yielding a carboxylic acid.

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed couplings, enabling structural diversification.

Electrophilic Substitution on Heterocycles

The furan and thiophene rings undergo electrophilic substitutions, though reactivity varies:

Reductive Transformations

The chloro group and heterocycles can be reduced under controlled conditions:

Key Mechanistic Insights:

-

Steric Effects : Bulky furan/thiophene substituents slow NAS at the chloro position but enhance regioselectivity in coupling reactions .

-

Electronic Modulation : The thiophene’s electron-rich nature directs electrophilic substitutions to its α-positions, while the furan’s oxygen lone pairs facilitate oxidation.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in cross-coupling reactions by stabilizing palladium intermediates .

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The target compound shares its benzamide core with several derivatives reported in the evidence, but differs in substituent groups:

- Pyrimidine-Substituted Benzamides (): Compounds like 2-chloro-N-((4-chloro-6-methylpyrimidin-2-yl)carbamoyl)benzamide (compound 15) retain the 2-chlorobenzamide core but feature pyrimidine-based carbamoyl substituents. These derivatives exhibit pesticidal activity, suggesting that the benzamide scaffold is versatile for agrochemical applications .

- Thiourea-Benzamide Hybrids (): Derivatives such as 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide (compound 79) replace the heterocyclic substituents with thiourea groups, demonstrating potent antituberculosis activity. This highlights how substituent polarity and hydrogen-bonding capacity modulate biological targeting .

Key Structural Differences

Yield and Purity Trends

- Pyrimidine-substituted benzamides () generally exhibit high yields (85–95%), attributed to efficient carbamoylation reactions .

Physicochemical Properties

Melting Points and Solubility

- Trends : Pyrimidine substituents with electron-withdrawing groups (e.g., chloro, trifluoroethoxy) increase melting points due to enhanced crystallinity . The target compound’s furan and thiophene groups may reduce melting points compared to pyrimidine analogues, as heteroaromatic rings can disrupt packing efficiency.

Pesticidal Activity ()

Pyrimidine-substituted benzamides (e.g., compound 15) showed potent insecticidal and antifungal activities, likely due to:

Antituberculosis Activity ()

Thiourea-benzamide hybrids (e.g., compound 79) inhibit Mycobacterium tuberculosis growth via InhA enzyme targeting. The thiourea moiety facilitates hydrogen bonding with the enzyme’s active site, a mechanism unlikely in the target compound due to its non-polar substituents .

Hypothesized Activity of Target Compound

The furan and thiophene groups may confer:

- Enhanced π-π interactions with biological targets (e.g., receptors or enzymes).

- Moderate lipophilicity , balancing solubility and membrane permeability.

Crystal Structure and Molecular Interactions

While direct data for the target compound are unavailable, highlights the importance of substituent orientation in benzamide derivatives:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step synthesis is typically employed, starting with bromination/chlorination of the benzamide core, followed by sequential alkylation of furan-3-ylmethyl and thiophen-2-ylmethyl groups. Key steps include:

- Bromination/Chlorination : Use N-bromosuccinimide (NBS) or Cl₂ with FeCl₃ as a catalyst under anhydrous conditions (50–60°C, 6–8 hrs) .

- Alkylation : Introduce substituents via nucleophilic substitution using NaH or K₂CO₃ in THF/DMF at 0°C to room temperature (12–24 hrs). Monitor purity via TLC and optimize solvent polarity to minimize byproducts .

- Yield Optimization : Reaction time and temperature must balance steric hindrance from the bulky thiophene/furan groups. Lower temperatures (0–5°C) reduce side reactions during alkylation .

Q. How can structural characterization of this compound be systematically performed?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR/FT-IR : Confirm functional groups (e.g., amide C=O at ~1680 cm⁻¹ in IR) and substituent positions (e.g., furan/thiophene proton signals at δ 6.5–7.5 ppm in ¹H NMR) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. For example, analyze dihedral angles between aromatic rings (e.g., ~60° between benzamide and thiophene groups) to predict steric interactions .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z ~360) and detect impurities using high-resolution MS .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity results for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from polymorphic variations or solvate formation. Strategies include:

- Crystal Structure Comparison : Use SHELX-refined structures to identify conformational differences (e.g., torsional angles in the benzamide core) that alter binding to biological targets .

- Solvent-Free Polymorph Screening : Recrystallize from ethyl acetate/hexane mixtures to isolate stable forms and correlate with bioassay results .

- Molecular Docking : Overlay crystallographic data with target protein structures (e.g., bacterial enzymes) to assess binding mode consistency across studies .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer : Design analogs with systematic substitutions and use computational/experimental methods:

- Substituent Variation : Replace thiophen-2-ylmethyl with pyridine or adjust furan position (3-yl vs. 2-yl) to assess electronic effects on bioactivity .

- Pharmacophore Modeling : Map electrostatic potentials from crystallographic data to identify critical H-bond donors/acceptors (e.g., amide oxygen, thiophene sulfur) .

- QSAR Analysis : Correlate logP (from HPLC retention times) and dipole moments (DFT calculations) with experimental IC₅₀ values .

Q. How should researchers address conflicting solubility or stability data in different solvents?

- Methodological Answer : Conduct systematic stability assays:

- Solvent Polarity Screening : Test solubility in DMSO, THF, and aqueous buffers (pH 4–10) to identify degradation-prone conditions (e.g., hydrolysis of the amide bond in acidic media) .

- Accelerated Stability Studies : Use HPLC to monitor decomposition kinetics at elevated temperatures (40–60°C) and extrapolate shelf-life via Arrhenius plots .

- Crystallinity Impact : Compare solubility of amorphous vs. crystalline forms (prepared by melt-quenching or slow evaporation) .

Q. What advanced techniques validate the compound’s mechanism of action in anticancer studies?

- Methodological Answer : Integrate biochemical and cellular assays:

- Enzyme Inhibition Assays : Measure Ki values against kinases (e.g., EGFR) using purified enzymes and ATP-competitive ELISA .

- Apoptosis Markers : Quantify caspase-3/7 activation in treated cancer cells (e.g., prostate PC-3 lines) via fluorogenic substrates .

- Synchrotron Microspectroscopy : Map intracellular distribution using sulfur K-edge XANES to track thiophene moiety localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.